

# What is the origin of the RMR-1029 anthrax strain?

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An in-depth analysis of the RMR-1029 Bacillus anthracis strain reveals its origin as a specific, laboratory-contained stock rather than a naturally occurring variant. This particular strain gained significant attention due to its central role in the investigation of the 2001 anthrax attacks in the United States.

### The Origin and Composition of RMR-1029

The RMR-1029 spore batch was a highly concentrated and purified preparation of the Ames strain of Bacillus anthracis.[1] It was created and maintained at the U.S. Army Medical Research Institute of Infectious Diseases (USAMRIID) in Fort Detrick, Maryland.[2][3] The creation of this specific batch is attributed to Dr. Bruce Ivins, who was the sole creator and custodian of the flask labeled RMR-1029.[3][4]

The RMR-1029 batch was produced in 1997 and was not a single culture but a "conglomeration" of multiple spore production runs.[1][3] Specifically, it was a mixture of spores from 13 production runs conducted at Dugway Proving Ground in Utah, combined with an additional 22 production runs performed at USAMRIID.[1] This pooling of different batches was intended to create a large, standardized reagent for use in vaccine challenge experiments.[5][6]

The Ames strain itself is a particularly virulent strain of Bacillus anthracis that was first isolated from a dead cow in Texas in 1981. It subsequently became a standard strain for research in U.S. government laboratories.



### **Role in the 2001 Amerithrax Investigation**

The RMR-1029 strain became the focal point of the FBI's "Amerithrax" investigation into the 2001 anthrax letter attacks. Through extensive genetic analysis, the FBI concluded that the spores used in the attacks were derived from the RMR-1029 batch.[1][2][3][7][8] This conclusion was based on the discovery of unique genetic mutations and morphological variants that were present in both the anthrax from the letters and the RMR-1029 flask.[4][5][8][9]

The investigation involved collecting and analyzing over 1,000 samples of the Ames strain from various laboratories to create a repository for comparison.[4] Out of all the samples, only a small number were found to contain the specific genetic mutations that matched the attack spores, and these all traced back to the RMR-1029 batch.[4][5]

Despite the FBI's conclusions, a subsequent review by the National Academy of Sciences stated that while the scientific evidence was consistent with a link between RMR-1029 and the letter anthrax, it did not definitively prove it.[2][9][10]

## **Quantitative Data: Genetic Signatures**

The investigation identified several distinct genetic variants in the RMR-1029 population that served as key identifiers. The presence of these variants in the attack samples was crucial to the FBI's conclusion.

Genetic Marker Type	Description	Presence in RMR- 1029	Presence in Attack Spores
Morphological Variants	Atypical colony morphologies observed after culturing on agar plates.	Yes	Yes
Specific Genetic Mutations	Four specific single nucleotide polymorphisms (SNPs) identified through sequencing.	Yes	Yes



## **Experimental Protocols**

While the precise, detailed protocol for the creation of the RMR-1029 batch is not publicly available, the general methodology for producing Bacillus anthracis spores for research purposes involves the following steps:

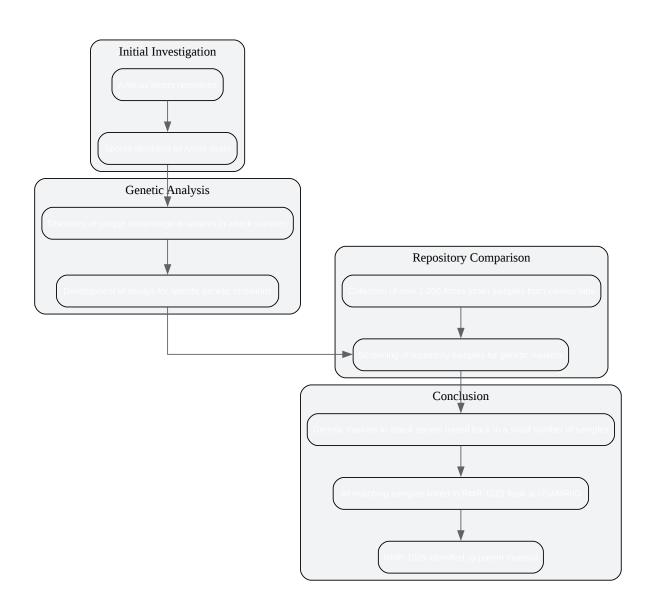
- Inoculation: A seed culture of the Ames strain of Bacillus anthracis is used to inoculate a suitable growth medium.
- Incubation: The culture is grown under specific conditions of temperature, aeration, and humidity to encourage vegetative cell growth.
- Sporulation: The conditions are then altered to induce the bacteria to form endospores. This
  is often achieved by nutrient limitation or other environmental stressors.
- Harvesting: The spores are harvested from the culture medium, typically through centrifugation.
- Purification: The harvested spores are purified to remove vegetative cell debris and other impurities. This may involve multiple washing steps and density gradient centrifugation.
- Quantification and Storage: The final purified spore preparation is quantified to determine the concentration of spores and stored under appropriate conditions to maintain viability.

The RMR-1029 batch was a pooled mixture from numerous individual production runs following these general steps.

#### **Visualizations**

Experimental Workflow: Identification of RMR-1029 as the Parent Strain



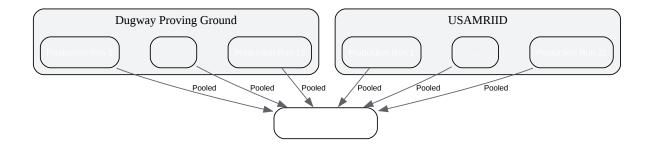


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Caption: Investigative workflow leading to the identification of RMR-1029.



#### **Logical Relationship: Composition of RMR-1029**



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Caption: Composition of the RMR-1029 spore batch.

It is important to note that the request for diagrams of signaling pathways is not directly applicable to the origin of a bacterial strain. The origin of RMR-1029 is a matter of its physical creation and genetic makeup, not biological signaling. However, the virulence of Bacillus anthracis itself is mediated by complex signaling pathways that are activated upon infection of a host. These pathways are a subject of extensive research in the field of infectious disease and are distinct from the provenance of this particular laboratory stock.

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